molecular formula C11H18BNO3S B3380899 2-Ethoxythiazole-5-boronic acid pinacol ester CAS No. 2096338-64-4

2-Ethoxythiazole-5-boronic acid pinacol ester

Cat. No. B3380899
CAS RN: 2096338-64-4
M. Wt: 255.15
InChI Key: ZJDLTULUXZIPOB-UHFFFAOYSA-N
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Description

Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of boronic acid pinacol esters often involves borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Chemical Reactions Analysis

Boronic acid pinacol esters are often used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acid pinacol esters can vary depending on the specific compound. For example, they can exist in solid form .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for “2-Ethoxythiazole-5-boronic acid pinacol ester” is not available, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided .

Future Directions

Boronic acid pinacol esters continue to be valuable building blocks in organic synthesis, and their use in reactions like Suzuki–Miyaura coupling is well-established . Future research may focus on developing new synthesis methods and exploring additional applications .

Mechanism of Action

Target of Action

2-Ethoxythiazole-5-boronic acid pinacol ester is a type of pinacol boronic ester , which are highly valuable building blocks in organic synthesis . The primary targets of this compound are alkyl boronic esters . These esters play a crucial role in various chemical transformations, where the valuable boron moiety remains in the product .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the alkyl boronic ester . The process utilizes a radical approach and is paired with a Matteson–CH2–homologation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s action can lead to a broad range of functional group transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the stability of pinacol boronic esters presents challenges for their use in synthetic applications . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation , a valuable but unknown transformation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 2-Ethoxythiazole-5-boronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which are similar to this compound, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

properties

IUPAC Name

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO3S/c1-6-14-9-13-7-8(17-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDLTULUXZIPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161541
Record name Thiazole, 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxythiazole-5-boronic acid pinacol ester

CAS RN

2096338-64-4
Record name Thiazole, 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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